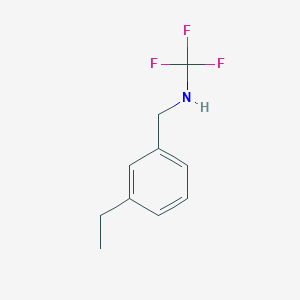
2-Amino-3-hydroxybut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxybut-2-enamide is an organic compound with the molecular formula C₄H₈N₂O₂. It is also known by its synonyms, such as 2-amino-3-hydroxycrotonamide . This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a butenamide backbone.
Métodos De Preparación
The synthesis of 2-amino-3-hydroxybut-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-hydroxybut-2-enoic acid with ammonia or an amine under appropriate conditions . Another approach is the direct synthesis of enamides via electrophilic activation of amides, which employs reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Amino-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxybut-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-amino-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as dihydroorotate dehydrogenase, which plays a role in pyrimidine biosynthesis . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity and affecting the associated metabolic pathways .
Comparación Con Compuestos Similares
2-Amino-3-hydroxybut-2-enamide can be compared with other similar compounds, such as:
2-Amino-3-hydroxybutanoic acid: Similar in structure but differs in the presence of a carboxylic acid group instead of an amide group.
2-Amino-3-hydroxycrotonic acid: Another related compound with a different functional group arrangement.
2-Amino-3-hydroxybut-2-enoic acid: Shares a similar backbone but has a carboxylic acid group instead of an amide group
Propiedades
Número CAS |
99939-19-2 |
|---|---|
Fórmula molecular |
C4H8N2O2 |
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
2-amino-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C4H8N2O2/c1-2(7)3(5)4(6)8/h7H,5H2,1H3,(H2,6,8) |
Clave InChI |
RRJBTAYCUNYVMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)

![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)

![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)






